molecular formula C20H24F2N2 B2960410 N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine CAS No. 1318762-87-6

N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine

Cat. No.: B2960410
CAS No.: 1318762-87-6
M. Wt: 330.423
InChI Key: QTUZDQRFYDFJHL-UHFFFAOYSA-N
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Chemical Reactions Analysis

N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:

Scientific Research Applications

N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique chemical properties.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s fluorinated benzyl groups may interact with enzymes or receptors, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

N1,N2-Bis(4-fluorobenzyl)cyclohexane-1,2-diamine can be compared with other similar compounds such as:

  • N1,N2-Bis(4-chlorobenzyl)cyclohexane-1,2-diamine
  • N1,N2-Bis(4-bromobenzyl)cyclohexane-1,2-diamine
  • N1,N2-Bis(4-methylbenzyl)cyclohexane-1,2-diamine

These compounds share a similar cyclohexane-1,2-diamine core but differ in the substituents on the benzyl groups.

Properties

IUPAC Name

1-N,2-N-bis[(4-fluorophenyl)methyl]cyclohexane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2/c21-17-9-5-15(6-10-17)13-23-19-3-1-2-4-20(19)24-14-16-7-11-18(22)12-8-16/h5-12,19-20,23-24H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUZDQRFYDFJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=C(C=C2)F)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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